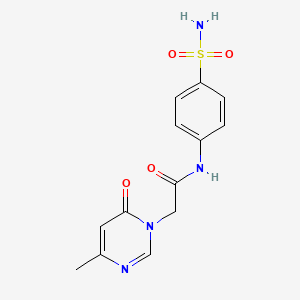
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" is a chemical entity with a unique structure, potentially useful in various scientific fields. This compound contains both pyrimidine and sulfonamide moieties, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of "2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" generally involves the following steps:
Synthesis of the Pyrimidine Ring: : Starting with the appropriate aldehydes, ketones, and amines, the pyrimidine ring is constructed through cyclization reactions.
Formation of Sulfonamide Group: : Reaction of 4-aminobenzenesulfonamide with the pyrimidine intermediate forms the sulfonamide moiety.
Final Acetylation: : Introduction of the acetamide group is done via acetylation, using reagents such as acetic anhydride or acetyl chloride.
Industrial production methods often involve large-scale batch reactions, using automated processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
"2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" undergoes several key chemical reactions:
Oxidation: : It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction can lead to the hydrogenation of double bonds or the conversion of ketones to alcohols.
Substitution: : Aromatic substitution reactions can occur on both the pyrimidine and sulfonamide rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Various electrophiles and nucleophiles under mild or strong acidic/basic conditions.
Major Products
These reactions can yield various derivatives with altered biological and chemical properties, facilitating tailored applications in research and industry.
Wissenschaftliche Forschungsanwendungen
"2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" finds applications in several areas:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Biology: : Acts as a probe or inhibitor in biochemical studies involving enzyme activities.
Medicine: : Potential therapeutic agent due to its sulfonamide group, which is known for antimicrobial properties.
Industry: : Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by mimicking the substrate or binding to the active site, thereby blocking the normal biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: : Known for its antibacterial properties.
Trimethoprim: : Another pyrimidine-containing compound used in combination with sulfamethoxazole for its antimicrobial activity.
Uniqueness
"2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide" is unique due to its specific combination of pyrimidine and sulfonamide functionalities, offering distinct physicochemical properties and potential biological activities that differentiate it from other sulfonamide derivatives.
Eigenschaften
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-9-6-13(19)17(8-15-9)7-12(18)16-10-2-4-11(5-3-10)22(14,20)21/h2-6,8H,7H2,1H3,(H,16,18)(H2,14,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJQJQFMAGIQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)
![methyl 1-benzyl-4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2792674.png)
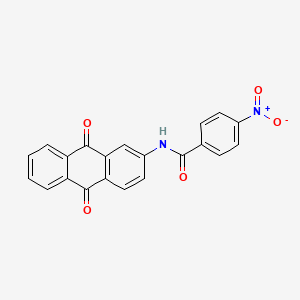
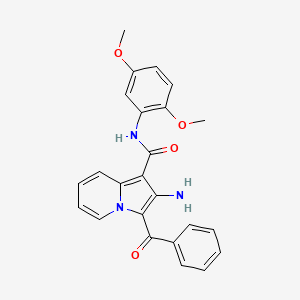
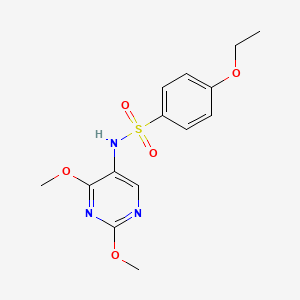
![(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2792680.png)
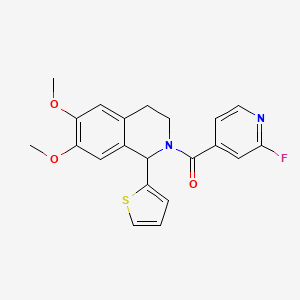
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2792686.png)
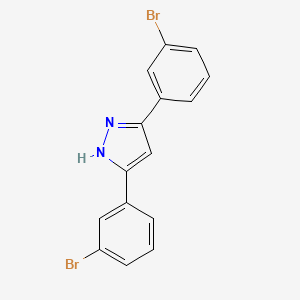
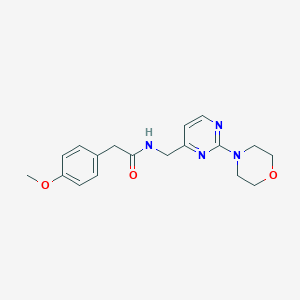
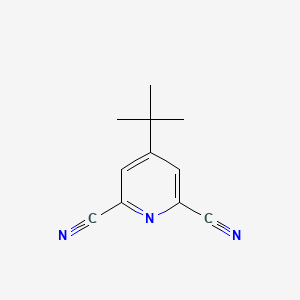
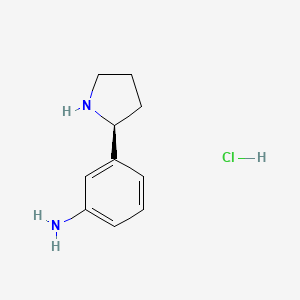
![2-[(4-Acetylphenyl)amino]benzoic acid](/img/structure/B2792693.png)
